molecular formula C22H19FN2O2S B2833591 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone CAS No. 862826-79-7

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone

Cat. No. B2833591
CAS RN: 862826-79-7
M. Wt: 394.46
InChI Key: BXWXAATUMDNNQA-UHFFFAOYSA-N
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Description

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone is a useful research compound. Its molecular formula is C22H19FN2O2S and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereospecific Syntheses and Structures of Planar Chiral Bidentate η5:κS-Indenyl-Sulfanyl and -Sulfinyl Complexes of Rhodium(III)

This study involves the synthesis of axially chiral racemic compounds and their subsequent oxidation to produce diastereomeric sulfoxides. These compounds were then used to create dichloro rhodium complexes through a reaction with rhodium trichloride, with water as a critical cosolvent for good yields. The solid-state structures of these rhodium complexes were determined using single-crystal X-ray diffraction (Baker et al., 2012).

Synthesis, Characterization, and Anticancer Evaluation of Benzimidazole Derivatives

This research outlines the synthesis of 1,3,4-oxadiazole and benzimidazole derivatives, starting from o-phenylenediamine and naphthene-1-acetic acid or 2-naphthoxyacetic acid. These compounds were evaluated for their anticancer properties against various cell lines, with some showing moderate to high activity, especially against breast cancer cells (Salahuddin et al., 2014).

Novel Fluorinated Polyimides Derived from Bis(Ether Amine) Monomer

This study reports on the synthesis of new fluorinated polyimides from a novel bis(ether amine) monomer and various aromatic tetracarboxylic dianhydrides. These polyimides showed excellent solubility in organic solvents, transparency, flexibility, low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for electronic applications (Chung & Hsiao, 2008).

Computational and Pharmacological Evaluation of Heterocyclic Compounds

This research focused on the computational and pharmacological evaluation of novel 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies and various assays were conducted to evaluate these compounds, revealing their potential for medical applications (Faheem, 2018).

Significantly Enhanced Reactivities of Nucleophilic Substitution Reactions in Ionic Liquid

This study explored the reactivities of metal fluorides for the nucleophilic fluorination of a model compound in the presence of an ionic liquid. The findings suggest that the reactivity of metal fluorides in ionic liquids can significantly enhance nucleophilic substitution reactions, offering a more efficient approach for such chemical processes (Kim, Song, & Chi, 2003).

properties

IUPAC Name

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2S/c23-19-7-3-4-16(12-19)15-28-22-24-10-11-25(22)21(26)14-27-20-9-8-17-5-1-2-6-18(17)13-20/h1-9,12-13H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWXAATUMDNNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone

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